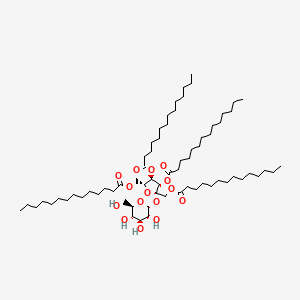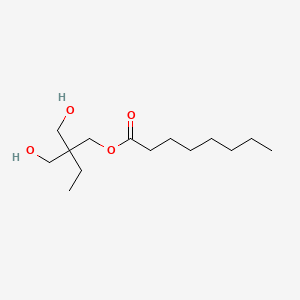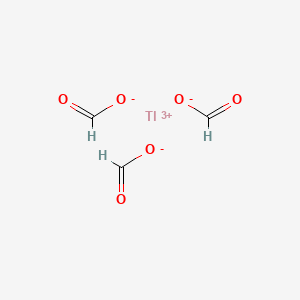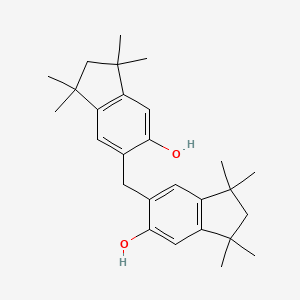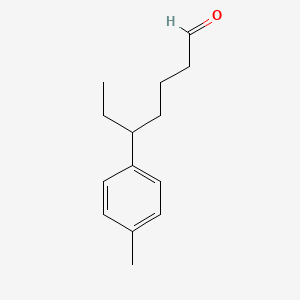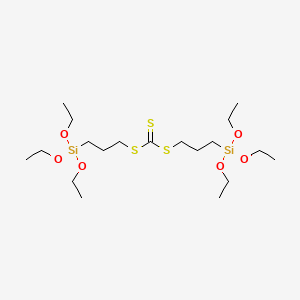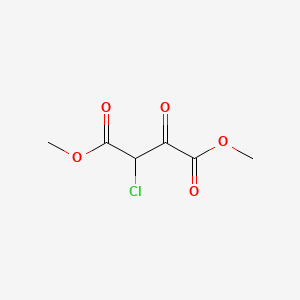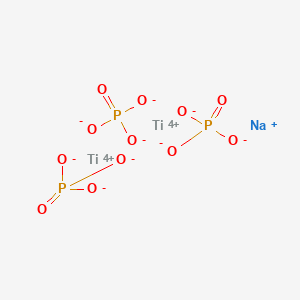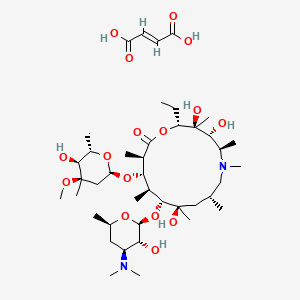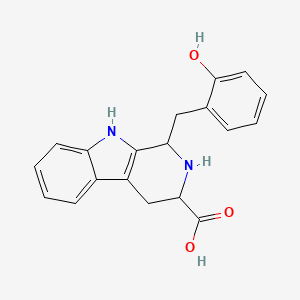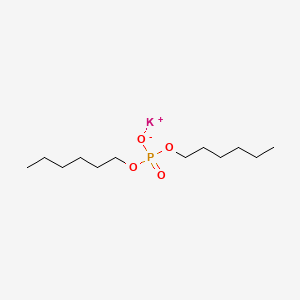
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes azaniumyl groups and a diacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-azaniumylphenyl)-phenyldiazenylazanium;diacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium ion, which then reacts with the aniline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-azaniumylphenyl)-phenyldiazenylazanium;diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-azaniumyl-3-(4-hydroxyphenyl)propanoate: This compound shares structural similarities and is also studied for its biological activity.
4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid:
Uniqueness
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
94031-09-1 |
|---|---|
Formule moléculaire |
C16H20N4O4 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate |
InChI |
InChI=1S/C12H12N4.2C2H4O2/c13-10-5-4-8-12(9-10)15-16-14-11-6-2-1-3-7-11;2*1-2(3)4/h1-9H,13H2,(H,14,15);2*1H3,(H,3,4) |
Clé InChI |
YUZPAWPZZBPPBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)N=N[NH2+]C2=CC=CC(=C2)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


